4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
Preparation Methods
The synthesis of 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves several steps. Typically, the synthetic route includes the reaction of ethyl hydrazinecarboxylate with 4-fluorophenol to form an intermediate, which is then reacted with ethyl bromoacetate. The resulting product undergoes cyclization with thiourea to form the triazole ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols or amines .
Scientific Research Applications
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, inhibiting their activity and thereby affecting various biochemical pathways . For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-ethyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
4-ethyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: The presence of a bromine atom can also influence the compound’s properties, potentially enhancing its effectiveness in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-ethyl-3-[1-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFYXLDPCBIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391026 | |
Record name | 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725217-84-5 | |
Record name | 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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